![molecular formula C20H24N4O B2842003 N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899393-07-8](/img/structure/B2842003.png)
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a class of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, a metal-free sequential decarbonylative annulation of unactivated alkenes for the construction of quinazolinones and dihydroisoquinolinones has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures. Quinazoline is a light yellow crystalline solid that is soluble in water .科学的研究の応用
Antimicrobial Activity
Quinazolinones have shown broad-spectrum antimicrobial activity . For instance, new quinazolin-4-ones were synthesized to overcome antibiotic resistance. The antimicrobial screening revealed that several compounds are broad-spectrum antimicrobial agents with a safe profile on human cell lines .
Anti-Biofilm Formation
Certain quinazolinones have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . These compounds decreased cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailed the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Anticonvulsant Property
Quinazolinones have shown excellent anticonvulsant efficacy . New derivatives of quinazolinones have been chemically prepared and evaluated for their anticonvulsant property .
Anticancer Activity
Quinazolinones have been found to exhibit anticancer activity . For example, certain N-substituted 2-arylquinazolinones showed a good profile against human ductal breast epithelial tumor and human breast adenocarcinoma .
Anti-Inflammatory Activity
Quinazolinones have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Quinazolinones have shown antimalarial activity . Their chemical structure constitutes a crucial scaffold of compounds with various therapeutic and biological activities such as antimalarial .
Antihypertensive Activity
Quinazolinones have been reported to possess antihypertensive activity . This makes them potential candidates for the development of new antihypertensive drugs.
Anti-Diabetic Activity
Quinazolinones have also been reported to possess anti-diabetic activity . This makes them potential candidates for the development of new anti-diabetic drugs.
Safety and Hazards
将来の方向性
Quinazoline derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods and exploring their potential applications in biology, pesticides, and medicine .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-18(15-8-4-3-5-9-15)20-22-17-11-7-6-10-16(17)19(24(20)23-14)21-12-13-25-2/h3-5,8-9,21H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZNXVRSLPSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)
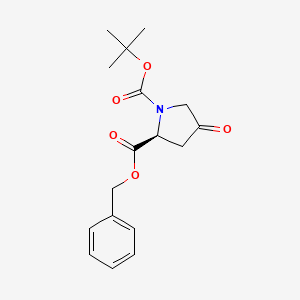
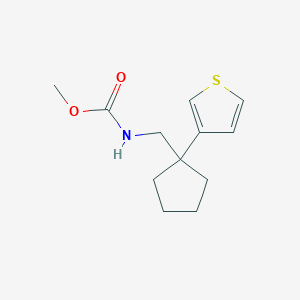
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)
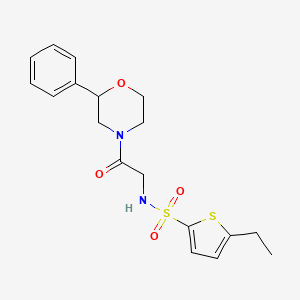
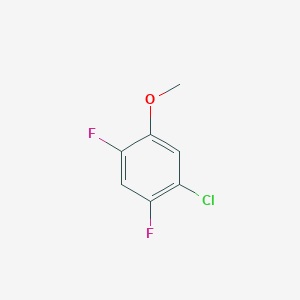
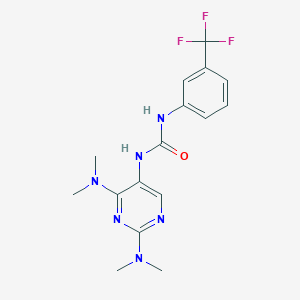
![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)
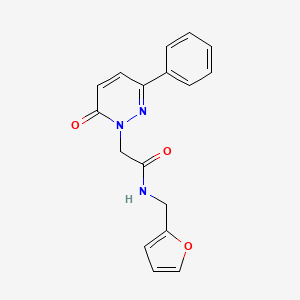
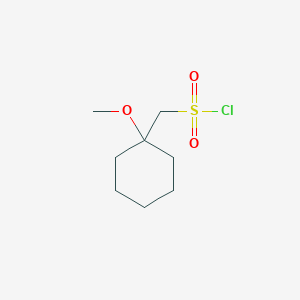
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)